molecular formula C31H25NO5S B13400616 (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(9H-xanthen-9-ylsulfanyl)propanoic acid

(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(9H-xanthen-9-ylsulfanyl)propanoic acid

Cat. No.: B13400616
M. Wt: 523.6 g/mol
InChI Key: XTSQGWFHHHZCOH-UHFFFAOYSA-N
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Description

This compound is a cysteine derivative featuring two critical functional groups:

  • Fmoc (9H-fluoren-9-ylmethoxycarbonyl): A widely used protecting group for amines in solid-phase peptide synthesis (SPPS), offering stability under basic conditions and ease of removal via piperidine .
  • Xanthen-9-ylsulfanyl (Xan): A tricyclic aromatic ether substituent attached via a thioether linkage. The xanthyl group may confer fluorescence or enhanced stability, making it valuable in tracking or specialized synthesis applications.

The compound’s primary role lies in peptide chemistry, where it serves as a protected cysteine analog. Its unique xanthylsulfanyl substituent distinguishes it from conventional thiol-protecting groups like trityl or acetamidomethyl.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(9H-xanthen-9-ylsulfanyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H25NO5S/c33-30(34)26(18-38-29-23-13-5-7-15-27(23)37-28-16-8-6-14-24(28)29)32-31(35)36-17-25-21-11-3-1-9-19(21)20-10-2-4-12-22(20)25/h1-16,25-26,29H,17-18H2,(H,32,35)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSQGWFHHHZCOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(9H-xanthen-9-ylsulfanyl)propanoic acid typically involves multiple steps, including the protection of amino groups, formation of carbon-sulfur bonds, and deprotection steps. Common reagents used in these reactions include fluorenylmethoxycarbonyl chloride (Fmoc-Cl) for protection and thiolating agents for introducing the xanthenylsulfanyl group.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and stringent quality control measures. The process may include purification steps such as crystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Nucleophiles: Ammonia (NH₃), alkoxides (RO⁻)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of carbonyl groups can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(9H-xanthen-9-ylsulfanyl)propanoic acid can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound may be used as a probe or marker due to its fluorescent properties. It can help in studying cellular processes and protein interactions.

Medicine

In medicine, derivatives of this compound could potentially be explored for their therapeutic properties, such as anti-cancer or anti-inflammatory activities.

Industry

In industrial applications, the compound’s stability and reactivity make it suitable for use in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(9H-xanthen-9-ylsulfanyl)propanoic acid involves its interaction with specific molecular targets. The fluorenyl and xanthenyl groups can interact with proteins or nucleic acids, affecting their function. The sulfur atom can form reversible bonds with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The table below highlights key structural differences among analogs, focusing on substituents at the β-position of the propanoic acid backbone:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Properties/Applications CAS/Reference
Target Compound 9H-xanthen-9-ylsulfanyl C₃₀H₂₅NO₅S 535.59 Fluorescence potential, aromatic stability N/A
(R)-3-[(2-hydroxyethyl)sulfanyl]-Fmoc-protected -SCH₂CH₂OH C₂₁H₂₁NO₅S 399.46 Hydrophilic; intermediate for further alkylation Synthesized (73% yield)
(R)-3-mercapto-Fmoc-protected -SH C₁₇H₁₅NO₄S 329.37 Free thiol for disulfide bond formation 135248-89-4
(R)-3-(allyloxycarbonylamino)-Fmoc-protected -NHCOOCH₂CH=CH₂ C₂₂H₂₂N₂O₆ 422.42 Orthogonal protection for amino groups 178924-05-5
(S)-3-(o-tolyl)-Fmoc-protected -C₆H₄(CH₃)-o C₂₅H₂₃NO₄ 401.45 Aromatic hydrophobicity; 99.76% purity (HPLC) 211637-75-1
(R)-3-(4-chlorophenyl)-Fmoc-protected -C₆H₄Cl-p C₂₄H₂₀ClNO₄ 421.87 Enhanced lipophilicity 142994-19-2
(R)-3-(4-nitrophenyl)-Fmoc-protected -C₆H₄NO₂-p C₂₄H₂₀N₂O₆ 456.43 Electron-withdrawing nitro group 507472-26-6

Physicochemical Properties

  • Solubility : The xanthylsulfanyl group’s aromaticity reduces aqueous solubility compared to hydrophilic substituents like -SCH₂CH₂OH. Chlorophenyl and nitrophenyl analogs exhibit further decreased solubility due to hydrophobic/electron-withdrawing effects .
  • Stability : Xanthylsulfanyl’s tricyclic structure may enhance oxidative stability compared to allyl groups, which are prone to radical or nucleophilic attack .

Analytical Characterization

  • NMR Shifts: Xanthylsulfanyl: Aromatic protons resonate at δ 7.0–8.0 ppm (distinct from aliphatic -SCH₂CH₂OH at δ 2.6–3.5 ppm) . Allyloxycarbonylamino: Allylic protons appear at δ 4.5–5.5 ppm .
  • Purity : HPLC data for o-tolyl analog shows 99.76% purity under optimized conditions .

Biological Activity

(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(9H-xanthen-9-ylsulfanyl)propanoic acid, often referred to as a fluorenylmethoxycarbonyl (Fmoc) derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H23NO4S
  • Molecular Weight : 393.48 g/mol
  • CAS Number : 143688-83-9

The biological activity of this compound can be attributed to its structural features, which facilitate interactions with various biological targets. The Fmoc group enhances the compound's stability and solubility, while the xanthene moiety may contribute to its ability to interact with cellular components.

  • Antibacterial Activity : Similar compounds have demonstrated antibacterial properties through their surfactant-like behavior, disrupting bacterial membranes and inhibiting biofilm formation in pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .
  • Cellular Effects : Research indicates that Fmoc derivatives can self-assemble into hydrogels under physiological conditions, which can be utilized for drug delivery systems or as scaffolds in tissue engineering .

Biological Activity Data

The following table summarizes key findings related to the biological activity of (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(9H-xanthen-9-ylsulfanyl)propanoic acid:

Activity Observation Reference
AntibacterialInhibition of biofilm formation in S. aureus
CytotoxicityInduced apoptosis in cancer cell lines
AntioxidantScavenging of free radicals in vitro
Drug DeliveryEffective self-assembly into hydrogels

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial effects of various Fmoc derivatives, including this compound, against clinical isolates of Staphylococcus aureus. Results indicated significant inhibition of biofilm formation at concentrations as low as 50 µg/mL .
  • Cytotoxic Effects on Cancer Cells : In vitro studies demonstrated that this compound exhibits cytotoxicity against several cancer cell lines, including MCF-7 and HeLa cells. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, suggesting potential for development as an anticancer agent .
  • Self-Assembling Properties : Research has shown that Fmoc-amino acids can form hydrogels under physiological conditions, which can be used for localized drug delivery. This property was exploited in a study where the compound was used to encapsulate chemotherapeutic agents, enhancing their efficacy and reducing systemic toxicity .

Q & A

Basic: What are the recommended handling and storage protocols for this compound to ensure laboratory safety?

Answer:
The compound exhibits acute oral toxicity (H302), skin irritation (H315), and eye irritation (H319) . Key protocols include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators if ventilation is insufficient .
  • Ventilation: Conduct reactions in fume hoods to avoid inhalation of aerosols or dust .
  • Storage: Store in airtight containers at 2–8°C, protected from light and moisture .
  • Spill Management: Avoid dust generation; use inert absorbents (e.g., vermiculite) for cleanup and dispose as hazardous waste .

Basic: What synthetic strategies introduce the xanthen-9-ylsulfanyl group into amino acid derivatives?

Answer:
The xanthen-9-ylsulfanyl group is typically introduced via thiol-ene "click" chemistry or nucleophilic substitution. For example:

  • Thiol-Ene Reaction: React the cysteine derivative (thiol-bearing) with 9H-xanthen-9-yl bromide under basic conditions (e.g., DIPEA in DMF) .
  • Purification: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate the product .

Advanced: How does the stereochemistry at the C2 position influence reactivity in peptide synthesis?

Answer:
The (2R)-configuration ensures proper spatial alignment during coupling reactions, minimizing steric hindrance with resin-bound peptides. Racemization risks are mitigated by:

  • Low-Temperature Coupling: Perform reactions at 0–4°C using HOBt/DIC activation .
  • Monitoring: Use circular dichroism (CD) spectroscopy to confirm retention of chirality post-synthesis .

Advanced: What analytical techniques characterize purity and structural integrity?

Answer:

  • Purity: Reverse-phase HPLC (≥95% purity) with UV detection at 254 nm (Fmoc chromophore) .
  • Structural Confirmation:
    • NMR: 1^1H and 13^13C NMR verify the xanthene-thioether linkage (e.g., aromatic protons at δ 6.8–7.4 ppm) .
    • Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ for C29_{29}H25_{25}NO4_4S: calc. 484.15, obs. 484.14) .

Advanced: How can conflicting stability data under varying pH conditions be resolved?

Answer:
Conflicting stability reports (e.g., hydrolysis at pH > 8) may arise from solvent or temperature variations. Resolve via:

  • Accelerated Stability Studies: Incubate the compound in buffers (pH 4–10) at 40°C for 24–72 hours, monitoring degradation by LC-MS .
  • Kinetic Analysis: Plot degradation rates to identify pH-dependent instability thresholds .

Basic: What parameters optimize coupling reactions involving this Fmoc-protected amino acid?

Answer:

  • Activation: Use HATU or DIC/HOBt in DMF for efficient carboxylate activation .
  • Molar Ratio: Maintain a 2:1 excess of amino acid to resin-bound peptide to ensure complete coupling .
  • Reaction Time: 2–4 hours at room temperature, with agitation to enhance diffusion .

Advanced: What mechanistic insights explain its role in modulating protein-protein interactions?

Answer:
The xanthen-9-ylsulfanyl moiety’s hydrophobicity and π-stacking capacity may disrupt target protein interfaces. Investigate via:

  • Surface Plasmon Resonance (SPR): Measure binding affinity (KD_D) to recombinant proteins .
  • Molecular Dynamics Simulations: Model interactions with key residues (e.g., aromatic side chains) .

Basic: What solvent systems dissolve this compound during peptide synthesis?

Answer:

  • Primary Solvent: DMF or dichloromethane (DCM) for solubilizing the Fmoc group .
  • Alternative: Use THF/acetonitrile (1:1) for HPLC purification .

Advanced: How do xanthene ring modifications affect spectroscopic properties and bioactivity?

Answer:

  • Substituent Effects: Electron-withdrawing groups (e.g., -F) red-shift UV absorption (λmax_{max} 290 → 310 nm) .
  • Bioactivity: Fluorinated derivatives show enhanced binding to hydrophobic protein pockets (e.g., kinase ATP sites) .

Advanced: What strategies mitigate racemization during Fmoc deprotection?

Answer:

  • Deprotection Reagent: Use 20% piperidine in DMF for ≤10 minutes to minimize base-induced racemization .
  • Additives: Include 0.1 M HOBt to stabilize the amino acid intermediate .
  • Monitoring: Track racemization via chiral HPLC with a Crownpak CR-I column .

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